molecular formula C11H15NO B6597818 (3S)-3-phenoxypiperidine CAS No. 1845902-72-8

(3S)-3-phenoxypiperidine

Cat. No. B6597818
CAS RN: 1845902-72-8
M. Wt: 177.24 g/mol
InChI Key: QDPNIJKUTWDGMV-NSHDSACASA-N
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Description

(3S)-3-phenoxypiperidine, also known as 3-Phenoxy-3-phenylpiperidine, is a chiral molecule composed of a phenoxy group connected to a phenyl group. This molecule has a wide range of applications in the field of medicinal chemistry, organic synthesis, and pharmaceutical research. It is a key intermediate in the synthesis of many drugs and active pharmaceutical ingredients (APIs). It is also used as a starting material for the synthesis of other compounds, such as amino acids, peptides, and nucleotides. In addition, it is used as a chiral auxiliaries in asymmetric synthesis and as a catalyst in organic reactions.

Scientific Research Applications

Natural Product Synthesis

The 3-hydroxypiperidine moiety, closely related to (3S)-3-phenoxypiperidine, is a significant scaffold in many bioactive compounds and natural products. It has been extensively studied for its role in natural product synthesis. Researchers have focused on various methods to synthesize natural products containing this scaffold, highlighting its importance in medicinal chemistry (Wijdeven, Willemsen, & Rutjes, 2010).

pH-sensitive Conformational Switches

Derivatives of trans-3-hydroxy-4-aminopiperidine, which include structures similar to this compound, have potential as pH-sensitive conformational switches. These switches can undergo conformational changes in response to the acidity or basicity of their environment, suggesting applications in molecular sensors or drug delivery systems (Samoshin et al., 2013).

Synthesis of cis- and trans-3-hydroxypipecolic Acids

The synthesis of cis- and trans-3-hydroxypipecolic acids, which share structural similarities with this compound, has been achieved using efficient routes. These acids are significant as they are found in numerous natural and synthetic compounds with medicinal relevance. This research provides a foundation for synthesizing similar compounds like this compound (Liang & Datta, 2005).

Dual CCR3/H₁ Antagonists

Studies have explored the development of hydroxyamide phenoxypiperidine CCR3/H(1) dual antagonists, which are structurally related to this compound. These studies focused on optimizing the pharmacokinetic profile of such compounds, indicating potential therapeutic applications in the field of medicinal chemistry (Furber et al., 2012).

3-Arylpiperidines Synthesis

The synthesis of 3-arylpiperidines, closely related to this compound, has been achieved through palladium-catalyzed migrative Negishi coupling. This method offers a direct way to access such compounds, which are important building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Histamine H3 Antagonists

Research into 4-phenoxypiperidines, which are structurally similar to this compound, has led to the development of potent non-imidazole histamine H3 antagonists. These compounds have demonstrated efficacy in vivo in rat models, suggesting their potential use in treatments involving the histamine H3 receptor (Dvorak et al., 2005).

properties

IUPAC Name

(3S)-3-phenoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPNIJKUTWDGMV-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1845902-72-8
Record name (3S)-3-phenoxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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